1,2-Thiazole-5-carbonyl chloride
Overview
Description
“1,2-Thiazole-5-carbonyl chloride” is a chemical compound with the molecular formula C4H2ClNOS . It is a derivative of thiazole, a five-membered aromatic heterocyclic compound containing sulfur and nitrogen atoms .
Synthesis Analysis
The synthesis of thiazole derivatives often involves reactions with key intermediate products. For instance, the synthesis of isotianil, a bactericide, involves the reaction of the key intermediate product, N-(2-carbamoylphenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide, with thionyl chloride in N,N-dimethylformamide at 60°C . Another example is the synthesis of 2-aminothiazoles, which are significant organic medicinal compounds utilized as starting materials for the synthesis of diverse range of heterocyclic analogues .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using spectroscopic methods. For instance, the 1H NMR spectrum of a related compound, N-(2-carbamoylphenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide, showed signals attributed to protons of the NH2 group and aromatic protons . The 13C NMR spectrum of isotianil, another related compound, showed signals due to C=O and C≡N carbons .
Chemical Reactions Analysis
Thiazole derivatives, including “this compound”, can undergo various chemical reactions. For example, the reaction of 2-cyanobenzylamine with 3,4-dichloro-1,2-thiazole-5-carbonyl chloride in the presence of pyridine or 4-dimethylaminopyridine can afford isotianil . Another example is the reaction of 3,4-dichloro-1,2-thiazole-5-carbonitrile with sodium hydroxide in water, which yields 3,4-dichloro-1,2-thiazole-5-carboxylic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from related compounds. For instance, isothiazole, a related compound, has a molar mass of 85.12 g/mol and a boiling point of 114°C . The compound is also acidic, with a pKa of -0.5 of its conjugate acid .
Scientific Research Applications
Anticancer Agent Synthesis
- Thiazole derivatives, including those synthesized from 1,2-Thiazole-5-carbonyl chloride, have shown potential as anticancer agents. For instance, compounds synthesized using this compound as a starting material demonstrated significant in vitro anticancer activity against hepatocellular carcinoma cell lines (Gomha et al., 2017).
Photolysis and Cyclisation
- This compound has been used in the synthesis of N-thioacylisoxazol-5(2H)-ones. Under photochemical conditions, these compounds lose carbon dioxide and undergo intramolecular cyclisation, yielding thiazoles (Prager et al., 1997).
Pifithrin Analogues Construction
- Research demonstrates the utility of this compound in the synthesis of thiazol-2-imines. These imines are used in constructing pifithrin analogues, which are relevant in the study of neurodegenerative diseases (Murru et al., 2008).
Biheterocyclic Compound Synthesis
- The compound has been involved in the creation of biheterocyclic compounds containing a 1,4-benzodioxane fragment, contributing to the diversity of heterocyclic chemistry (Avakyan et al., 2014).
Creation of Functionalized Thiazoles
- This compound plays a role in carbon-carbon bond forming reactions at C-2 of the thiazole ring, leading to the synthesis of a variety of functionalized thiazoles. These functionalized thiazoles are important for the development of natural compounds and biologically active molecule analogues (Dondoni, 1985).
Antimicrobial and Anticancer Properties
- Thiazole derivatives, including those synthesized from this compound, have been investigated for their potential antimicrobial and anticancer properties. Some compounds exhibited effectiveness against various cancer cell lines and bacterial strains (Al-Mutabagani et al., 2021).
Synthesis of Thiazole Derivatives for Biological Studies
- The compound has been used in the synthesis of thiazole derivatives which are important in biological and medicinal studies. These derivatives have a range of applications, including as potential treatments for various diseases (Akhileshwari et al., 2021).
Mechanism of Action
The mechanism of action of “1,2-Thiazole-5-carbonyl chloride” and its derivatives can be inferred from their biological activities. For instance, 2-aminothiazoles are known for their promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents . These compounds can act as antagonists against target enzymes such as UDP-N-acetylmuramate/L-alanine ligase .
Safety and Hazards
“1,2-Thiazole-5-carbonyl chloride” and its related compounds can pose safety hazards. For example, 1,3-Thiazole-2-carbonyl chloride is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, reacts violently with water, and liberates toxic gas upon contact with water .
Future Directions
Thiazole derivatives, including “1,2-Thiazole-5-carbonyl chloride”, have wide-ranging applications in drug development due to their diverse biological activities . Future research could focus on the development of more potent inhibitors of target enzymes that can be used for treating various diseases . Additionally, green synthetic strategies could be explored for the sustainable synthesis of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
1,2-Thiazole-5-carbonyl chloride, like other thiazole derivatives, can interact with various enzymes, proteins, and other biomolecules in biochemical reactions . The exact nature of these interactions can vary depending on the specific structure of the thiazole derivative and the biomolecules it interacts with .
Cellular Effects
This compound can have various effects on cells and cellular processes . For example, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the exact nature of the thiazole derivative and the type of cells it interacts with .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action can vary depending on the exact structure of the thiazole derivative and the biomolecules it interacts with .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . This can include changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound can be involved in various metabolic pathways . This can include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound can be transported and distributed within cells and tissues . This can involve interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can vary depending on the specific structure of the thiazole derivative and the type of cells it interacts with . This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
1,2-thiazole-5-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNOS/c5-4(7)3-1-2-6-8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSLWGCXWCZPOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30614119 | |
Record name | 1,2-Thiazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30614119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3683-97-4 | |
Record name | 1,2-Thiazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30614119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.